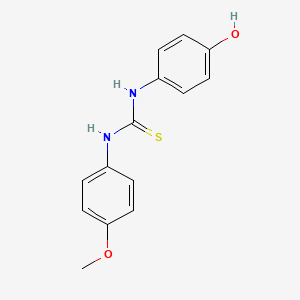![molecular formula C18H18FN3OS B5702098 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as FPB, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPB is a thioamide derivative that belongs to the class of benzamide compounds. It has a molecular formula of C19H20FN3OS and a molecular weight of 357.44 g/mol.
作用機序
The mechanism of action of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of Bcl-2 and HDAC6 proteins. Bcl-2 is a protein that is overexpressed in many cancer cells, and its overexpression is associated with resistance to chemotherapy and radiation therapy. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide binds to Bcl-2 and inhibits its activity, leading to the induction of apoptosis in cancer cells. HDAC6 is a protein that is involved in the regulation of cell proliferation and migration. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of HDAC6, leading to the inhibition of cell growth and migration.
Biochemical and Physiological Effects
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have potent anti-tumor activity in vitro and in vivo. Studies have shown that 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the activity of HDAC6, leading to the inhibition of cell proliferation and migration.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potent anti-tumor activity against various cancer cell lines. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to be effective against both drug-resistant and drug-sensitive cancer cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome in cancer therapy. However, one limitation of using 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the safety and efficacy of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in vivo.
将来の方向性
There are several future directions for the study of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One direction is to investigate the safety and efficacy of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in vivo. Animal studies are needed to determine the pharmacokinetics and pharmacodynamics of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide and to evaluate its potential toxicity to normal cells. Another direction is to investigate the use of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other anti-cancer agents. Combination therapy may enhance the anti-tumor activity of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide and reduce its potential toxicity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor activity of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, which may lead to the development of more effective cancer therapies.
合成法
The synthesis of 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the reaction of 4-fluoroaniline with 2-bromo-1-(pyrrolidin-1-yl)benzene in the presence of a palladium catalyst to yield N-(4-fluorophenyl)-2-(1-pyrrolidinyl)benzamide. The second step involves the reaction of the intermediate product with thiophosgene in the presence of a base to yield 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. The final product is then purified using column chromatography to obtain a high yield of pure 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide.
科学的研究の応用
4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in the regulation of apoptosis. 4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide also inhibits the activity of another protein called HDAC6, which is involved in the regulation of cell proliferation and migration.
特性
IUPAC Name |
4-fluoro-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-14-9-7-13(8-10-14)17(23)21-18(24)20-15-5-1-2-6-16(15)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLPRIJTWMTJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)


![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5702035.png)
![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)

![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)